molecular formula C12H15ClN2 B8354377 1-(4-chlorobutyl)-2-methyl-1H-benzimidazole

1-(4-chlorobutyl)-2-methyl-1H-benzimidazole

Cat. No. B8354377
M. Wt: 222.71 g/mol
InChI Key: NYSINYGNFMXXRJ-UHFFFAOYSA-N
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Description

1-(4-chlorobutyl)-2-methyl-1H-benzimidazole is a useful research compound. Its molecular formula is C12H15ClN2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

1-(4-chlorobutyl)-2-methylbenzimidazole

InChI

InChI=1S/C12H15ClN2/c1-10-14-11-6-2-3-7-12(11)15(10)9-5-4-8-13/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

NYSINYGNFMXXRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 13.2 parts of 2-methyl-1H-benzimidazole, 3 parts of N,N,N-triethylbenzenemethanaminium chloride and 225 parts of a sodium hydroxide solution 60% are added 25 parts of 1,4-dichlorobutane. The whole is heated to about 100° C. and stirring is continued for one hour at this temperature. The reaction mixture is cooled and poured onto ice-water. The product is extracted with methylbenzene. The extract is dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (90:10) as eluent. The pure fractions are collected and eluent is evaporated, yielding 1-(4-chlorobutyl)-2-methyl-1H-benzimidazole as a residue.
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Synthesis routes and methods II

Procedure details

2-methyl-1H-benzimidazole (13.2 g, 0.10 mol) was dissolved into 200 ml of 20% wt. sodium hydroxide, 4-chlorobromobutane (34.3 g, 0.20 mol) and tetrabutyl ammonium bromide (1.0 g) were added, and mixed for 5 min. The mixture was heated to 60° C., stirred to react for 2 hours. Then the reaction solution was cooled down to ambient temperature, 100 ml of dichloromethane was added for extraction and liquid separation. To the aqueous phase, 100 of dichloromethane was added for extraction. Organic phases were mixed, washed with 100 ml of saturated saline. Liquid was separated, and organic phase was evaporated to dryness to produce oily product. Oily products were separated and purified by chromatography with neutral Al2O3 to produce 13.7 g of 1-(4-chlorobutyl)-2-methyl-1H-benzimidazole, with a yield of 61.5%.
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